2-(Fluoromethyl)furan

Catalog No.
S3644338
CAS No.
67363-96-6
M.F
C5H5FO
M. Wt
100.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Fluoromethyl)furan

CAS Number

67363-96-6

Product Name

2-(Fluoromethyl)furan

IUPAC Name

2-(fluoromethyl)furan

Molecular Formula

C5H5FO

Molecular Weight

100.09 g/mol

InChI

InChI=1S/C5H5FO/c6-4-5-2-1-3-7-5/h1-3H,4H2

InChI Key

PWDLMCXYIKGCFU-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CF

Canonical SMILES

C1=COC(=C1)CF

2-(Fluoromethyl)furan is a heterocyclic organic compound characterized by the presence of a furan ring substituted with a fluoromethyl group at the second position. Its chemical formula is C6H6FC_6H_6F, and it is recognized for its unique properties stemming from the electronegative fluorine atom, which influences its reactivity and biological activity. The compound appears as a colorless to pale yellow liquid with a distinctive odor, and it is soluble in organic solvents.

Due to its functional groups. Key types of reactions include:

  • Oxidation: This compound can be oxidized to produce furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield 2-(hydroxymethyl)furan or 2-(methyl)furan, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of amines, thiols, or halides under acidic or basic conditions.

The biological activity of 2-(Fluoromethyl)furan is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluoromethyl group enhances the compound's binding affinity to enzymes and receptors, potentially leading to increased biological effects. Studies indicate that this compound may exhibit antimicrobial and anticancer properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 2-(Fluoromethyl)furan can be achieved through several methods:

  • Fluorination of Furan Derivatives: A common approach involves reacting furan with fluoromethylating agents such as fluoromethyl iodide in the presence of bases like potassium carbonate.
  • Cyclization of Precursors: Another method includes cyclizing fluoromethyl-substituted precursors under acidic or basic conditions. This can yield high purity and yield when optimized for temperature and solvent choice .

Industrial production often involves large-scale fluorination processes utilizing controlled environments to ensure efficiency.

2-(Fluoromethyl)furan has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound's reactivity allows it to be used in developing agrochemicals.
  • Material Science: It may also find applications in creating advanced materials due to its unique chemical properties .

Interaction studies involving 2-(Fluoromethyl)furan focus on its binding interactions with biological macromolecules. Research indicates that the fluoromethyl group can enhance interactions with specific enzymes and receptors, potentially modulating various biochemical pathways. These studies are crucial for understanding the compound's pharmacodynamics and therapeutic applications .

Several compounds share structural similarities with 2-(Fluoromethyl)furan, each exhibiting unique properties:

CompoundStructureKey Differences
2-MethylfuranLacks fluorineDifferent reactivity and biological activity
2-(Chloromethyl)furanContains chloromethyl groupVariations in chemical properties and applications
2-(Hydroxymethyl)furanContains hydroxyl groupDifferent solubility and reactivity compared to fluoromethyl group

Uniqueness: The presence of the fluorine atom in 2-(Fluoromethyl)furan significantly influences its chemical reactivity, stability, and biological activity. The high electronegativity and small size of fluorine contribute to distinct properties that make this compound valuable for research and industrial applications .

XLogP3

1.3

Wikipedia

2-(Fluoromethyl)furan

Dates

Last modified: 02-18-2024

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